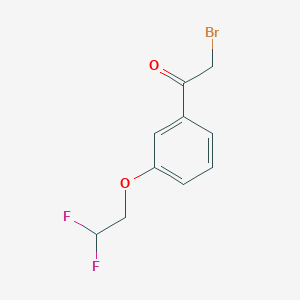

3-(2,2-Difluoroethoxy)phenacyl bromide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrF2O2 |

|---|---|

Molecular Weight |

279.08 g/mol |

IUPAC Name |

2-bromo-1-[3-(2,2-difluoroethoxy)phenyl]ethanone |

InChI |

InChI=1S/C10H9BrF2O2/c11-5-9(14)7-2-1-3-8(4-7)15-6-10(12)13/h1-4,10H,5-6H2 |

InChI Key |

YTESSXPNKUBVCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)F)C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,2 Difluoroethoxy Phenacyl Bromide and Analogues

Strategies for Constructing the Phenacyl Bromide Framework

The formation of the α-bromo ketone, known as the phenacyl bromide framework, is a critical step. This transformation is typically achieved by the halogenation of a corresponding acetophenone (B1666503) derivative, in this case, 3-(2,2-difluoroethoxy)acetophenone (B1465639).

The direct bromination at the α-carbon of the ketone is the most common route to phenacyl bromides.

Traditionally, phenacyl bromides are synthesized from their acetophenone precursors using elemental bromine. rsc.org This reaction is often acid-catalyzed and proceeds through an enol intermediate. libretexts.org The choice of solvent plays a significant role in the reaction's efficiency and selectivity. Common solvents include acetic acid, diethyl ether, and chloroform. orgsyn.orggoogle.com For instance, the bromination of acetophenone can be carried out in anhydrous ether with a catalytic amount of aluminum chloride, which facilitates the reaction. orgsyn.org Another established method involves dissolving the acetophenone derivative in acetic acid and adding a solution of bromine, also in acetic acid. researchgate.net

| Reagent/Catalyst | Solvent | Key Features |

| Bromine (Br₂) | Acetic Acid | Commonly used; reaction proceeds via an enol intermediate. libretexts.orgresearchgate.net |

| Bromine (Br₂) / AlCl₃ (cat.) | Diethyl Ether | Use of a Lewis acid catalyst can enhance the reaction rate. orgsyn.org |

| Bromine (Br₂) | Chloroform | An alternative organic solvent for the bromination process. google.com |

| Pyridinium tribromide | Acetic Acid / HBr | Offers a solid, more manageable source of bromine. google.com |

The table above outlines common classical methods for the α-bromination of acetophenone derivatives.

In response to the hazardous nature of liquid bromine and the use of volatile organic solvents, greener synthetic alternatives have been developed. rsc.org One prominent method involves the potassium persulfate (K₂S₂O₈)-mediated synthesis of phenacyl bromides from styrene (B11656) derivatives using potassium bromide (KBr) as the bromine source. rsc.orgrsc.org This reaction is notable for its use of water as the solvent, which aligns with the principles of green chemistry. rsc.orgresearchgate.net The process occurs under mild conditions (e.g., 60 °C) and demonstrates excellent functional group compatibility. researchgate.netrsc.org This approach avoids the direct handling of elemental bromine and reduces reliance on organic solvents. rsc.org

| Substrate | Oxidant | Bromine Source | Solvent | Temperature | Yield |

| Styrene | K₂S₂O₈ | KBr | Water | 60 °C | 76% |

| 4-Methylstyrene | K₂S₂O₈ | KBr | Water | 60 °C | 72% |

| 4-Methoxystyrene | K₂S₂O₈ | KBr | Water | 60 °C | 24% |

This table presents examples of the K₂S₂O₈-mediated synthesis of various phenacyl bromides, highlighting the reaction's conditions and yields. Data sourced from related studies. researchgate.netrsc.org

The aforementioned K₂S₂O₈-mediated synthesis is an example of a tandem reaction, also known as a domino or cascade reaction. rsc.orgrsc.org In this sequence, the styrene derivative undergoes a hydroxybromination step to form a bromohydrin intermediate in situ. This intermediate is then immediately oxidized by the potassium persulfate to yield the final phenacyl bromide product. rsc.orgresearchgate.net This one-pot process is synthetically advantageous as it reduces the number of separate operational steps, minimizes waste, and avoids the isolation of potentially unstable intermediates. rsc.org Other tandem approaches for generating α-halo ketones can start from different precursors, such as the conversion of N-protected amino acids into chiral α-halo ketones via mixed anhydride (B1165640) and α-diazo ketone intermediates in a continuous flow system. acs.orgacs.org

Halogenation of Acetophenone Derivatives

Methodologies for Incorporating the 2,2-Difluoroethoxy Group

The synthesis of the specific target compound, 3-(2,2-difluoroethoxy)phenacyl bromide, requires the introduction of the 2,2-difluoroethoxy moiety. This is typically accomplished via an etherification reaction on a precursor molecule.

The most direct route to incorporate the 2,2-difluoroethoxy group is through the etherification of a hydroxyl-substituted precursor, namely 3-hydroxyacetophenone. The Williamson ether synthesis is a widely used and robust method for this transformation. This reaction involves the deprotonation of the hydroxyl group of 3-hydroxyacetophenone with a base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sₙ2) with a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl tosylate or a 2,2-difluoroethyl halide.

| Base | Electrophile | Solvent | General Conditions |

| Potassium Carbonate (K₂CO₃) | 2,2-Difluoroethyl tosylate | Acetone or DMF | Reflux conditions, reaction proceeds over several hours. |

| Sodium Hydride (NaH) | 2,2-Difluoroethyl bromide | Tetrahydrofuran (THF) or DMF | Stronger base, allows for lower reaction temperatures. |

| Cesium Carbonate (Cs₂CO₃) | 2,2-Difluoroethyl iodide | Acetonitrile (B52724) | Often used to improve reaction rates and yields. |

This table describes typical reagents and conditions for the Williamson ether synthesis to form the 3-(2,2-difluoroethoxy)acetophenone precursor.

Once the 3-(2,2-difluoroethoxy)acetophenone intermediate is synthesized via this etherification, it can then be subjected to one of the bromination strategies described in section 2.1 to yield the final product, this compound.

Transition Metal-Catalyzed C-O Coupling Strategies

The formation of the aryl ether bond (C-O) is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions provide powerful and versatile methods for this transformation, offering milder conditions compared to classical methods like the Williamson ether synthesis. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol, or a phenol (B47542) with an alkyl halide. For the synthesis of the target compound, the key step is the coupling of a 3-hydroxyphenyl ketone precursor with a 2,2-difluoroethoxy source.

Palladium-catalyzed Buchwald-Hartwig C-O coupling is a premier method for the formation of aryl ethers. organic-chemistry.orgwikipedia.org This reaction allows for the coupling of a wide range of aryl halides and pseudohalides with alcohols. organic-chemistry.org In a potential synthesis of the target compound's precursor, 3-hydroxyacetophenone could be coupled with a 2,2-difluoroethyl halide or triflate. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. Sterically hindered biarylphosphine ligands are often employed to facilitate the crucial reductive elimination step and improve catalytic activity. A strong base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the phenol.

Copper-catalyzed C-O coupling, often referred to as the Ullmann condensation, is another cornerstone strategy for diaryl ether synthesis and can be adapted for alkyl aryl ethers. organic-chemistry.org Modern protocols often use copper(I) salts, such as CuI, in the presence of a ligand (e.g., phenanthroline, L-proline) and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). organic-chemistry.org This method could be applied to the reaction between 3-hydroxyphenacyl bromide or its ketone precursor and a difluoroethylating agent. Copper-catalyzed systems are often advantageous due to the lower cost of the metal compared to palladium. nih.govresearchgate.net Research has specifically demonstrated the utility of copper catalysis for the O-difluoromethylation and related O-difluoroalkylation of alcohols and phenols. acs.orgacs.org

The table below summarizes typical conditions for these transition metal-catalyzed C-O coupling reactions applicable to the synthesis of aryl ethers.

| Catalytic System | Metal Precursor | Typical Ligands | Base | Common Solvents |

|---|---|---|---|---|

| Palladium-Catalyzed (Buchwald-Hartwig) | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphines (e.g., RuPhos, XPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane |

| Copper-Catalyzed (Ullmann-Type) | CuI, Cu₂O, Cu(OAc)₂ | 1,10-Phenanthroline, L-Proline, N,N-Dimethylglycine | K₂CO₃, Cs₂CO₃ | DMF, DMSO, Toluene |

Convergent and Divergent Synthesis Strategies for the Target Compound

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in one or more of the final steps. researchgate.net For the target compound, a convergent approach would involve the synthesis of the substituted acetophenone core first, followed by the late-stage introduction of the bromine atom.

The key steps in a convergent synthesis would be:

Preparation of 3-(2,2-difluoroethoxy)acetophenone : This intermediate is synthesized by forming the aryl ether bond. This is achieved by reacting 3-hydroxyacetophenone with a suitable 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl tosylate or bromide) using one of the transition metal-catalyzed C-O coupling methods described previously.

α-Bromination : The resulting 3-(2,2-difluoroethoxy)acetophenone is then subjected to α-bromination. This reaction selectively installs a bromine atom on the carbon adjacent to the carbonyl group, yielding the final product. Various brominating agents such as Br₂ in methanol (B129727) or N-bromosuccinimide (NBS) can be employed for this transformation.

A divergent synthesis begins with a common core structure that is subsequently modified in different ways to produce a variety of analogues. nih.gov This approach is highly efficient for generating chemical libraries for structure-activity relationship studies. For the target compound and its analogues, 3-hydroxyacetophenone serves as an excellent divergent starting point.

A divergent strategy could proceed via two primary routes:

Route A (Alkylation then Bromination) : The common intermediate, 3-hydroxyacetophenone, is first subjected to O-alkylation with various alkylating agents. One branch of this synthesis would use a 2,2-difluoroethylating agent to form 3-(2,2-difluoroethoxy)acetophenone. Other branches would use different alkyl halides to create a library of 3-alkoxyacetophenones. Each of these intermediates is then brominated in a final step to yield the corresponding phenacyl bromide analogues.

Route B (Bromination then Alkylation) : The common intermediate, 3-hydroxyacetophenone, is first brominated to form 3-hydroxyphenacyl bromide. This new common intermediate can then be reacted with a diverse set of electrophiles. Reaction with a 2,2-difluoroethylating agent yields the target compound, while reactions with other agents produce a library of 3-O-substituted phenacyl bromide analogues. A patented method for a similar compound, 2,4-dibromo-3-difluoromethoxy acetophenone, follows this strategy by first brominating 3-hydroxyacetophenone and then performing the O-alkylation step. google.com

The following table provides a comparison of these two synthetic strategies.

| Strategy | Key Intermediate(s) | Advantages | Disadvantages |

|---|---|---|---|

| Convergent | 3-(2,2-Difluoroethoxy)acetophenone | Often more efficient for producing a single target compound; maximizes yield by combining complex fragments late in the synthesis. | Less efficient for creating a library of analogues. |

| Divergent | 3-Hydroxyacetophenone or 3-Hydroxyphenacyl bromide | Highly efficient for generating a library of related analogues from a common starting material. | May have lower overall yield for a single target if the number of linear steps is longer. |

Transformative Reactions and Synthetic Applications in Complex Molecule Construction

Application in Heterocyclic Compound Synthesis

3-(2,2-Difluoroethoxy)phenacyl bromide serves as a key precursor for a range of nitrogen-, sulfur-, and oxygen-containing heterocycles. These structures are integral to medicinal chemistry and materials science. The difluoroethoxy group can enhance the physicochemical properties of the resulting molecules.

The construction of five-membered heterocyclic rings is a prominent application of this phenacyl bromide derivative, enabling access to important pharmacophores like thiazoles, pyrazolothiazoles, and pyrroles.

The synthesis of thiazole (B1198619) derivatives from this compound is commonly achieved through the Hantzsch thiazole synthesis. clockss.orgmdpi.com This method involves the condensation reaction between an α-haloketone and a thioamide-containing compound, such as thiourea (B124793) or a substituted thioamide. clockss.orgorganic-chemistry.org The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon, followed by cyclization and dehydration to form the thiazole ring. nih.gov

This strategy can be extended to the synthesis of more complex fused heterocyclic systems, such as pyrazolothiazoles. By employing N-thiocarbamoyl pyrazoline or similar pyrazole-based thioamides as the sulfur-containing reactant, hybrid molecules incorporating both pyrazole (B372694) and thiazole rings can be constructed. nih.govacs.org The reaction involves the cyclocondensation of the pyrazoline N-thioamide derivative with this compound, typically under reflux in a suitable solvent like ethanol. nih.govacs.org

Table 1: Synthesis of Thiazole Derivatives via Hantzsch Condensation

| Reactant A | Reactant B | Product | Conditions |

| This compound | Thiourea | 2-Amino-4-(3-(2,2-difluoroethoxy)phenyl)thiazole | Ethanol, Reflux |

| This compound | Thioacetamide | 2-Methyl-4-(3-(2,2-difluoroethoxy)phenyl)thiazole | Ethanol, Reflux |

| This compound | N-Thiocarbamoyl pyrazoline derivative | Pyrazolyl-thiazole hybrid | Ethanol, Reflux |

The synthesis of substituted pyrroles using this compound can be accomplished through multicomponent reactions, which are highly efficient for creating molecular complexity in a single step. scirp.org A common approach is a variation of the Hantzsch pyrrole (B145914) synthesis, which involves the condensation of an α-haloketone, a β-ketoester (like ethyl acetoacetate) or a 1,3-diketone (like pentane-2,4-dione), and an amine or ammonia (B1221849) source (such as ammonium (B1175870) acetate). scirp.orgsciforum.net

The reaction mechanism is thought to initiate with the formation of an enamine intermediate from the β-ketoester and the amine. scirp.org This intermediate then reacts with this compound, leading to an alkylated product that subsequently undergoes intramolecular cyclization and dehydration to furnish the highly substituted pyrrole ring. scirp.org The use of catalysts and environmentally benign solvents like water can make this method more sustainable. scirp.orgsciforum.net

Table 2: Multicomponent Synthesis of Pyrrole Derivatives

| Reactant A | Reactant B | Reactant C | Product |

| This compound | Ethyl acetoacetate | Ammonium acetate | Ethyl 2-methyl-5-(3-(2,2-difluoroethoxy)phenyl)-1H-pyrrole-3-carboxylate |

| This compound | Pentane-2,4-dione | Primary amine (R-NH₂) | 1-R-2-acetyl-5-(3-(2,2-difluoroethoxy)phenyl)-4-methyl-1H-pyrrole |

This compound is also a critical reagent for synthesizing six-membered heterocycles, including quinoxalines and various oxygen-containing systems like benzofurans.

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are readily synthesized by the condensation of an aromatic 1,2-diamine with an α-dicarbonyl compound or its equivalent. longdom.orgarkat-usa.org this compound serves as a precursor to the α-dicarbonyl functionality required for this transformation. The most common method involves the reaction of substituted o-phenylenediamines with two equivalents of the phenacyl bromide. acgpubs.orgnih.gov

The reaction mechanism typically proceeds through initial N-alkylation of one amino group of the o-phenylenediamine (B120857) by the phenacyl bromide. This is followed by oxidation of the intermediate, and subsequent condensation with a second molecule of the phenacyl bromide or self-condensation, ultimately leading to the aromatic quinoxaline (B1680401) ring after cyclization and dehydration. acgpubs.org Various catalysts can be employed to facilitate this transformation under mild conditions. longdom.orgresearchgate.net

Table 3: Synthesis of Quinoxaline Derivatives

| Reactant A | Reactant B | Product |

| o-Phenylenediamine | This compound | 2-(3-(2,2-Difluoroethoxy)phenyl)quinoxaline |

| 4-Methyl-1,2-phenylenediamine | This compound | 6-Methyl-2-(3-(2,2-difluoroethoxy)phenyl)quinoxaline |

| 4-Chloro-1,2-phenylenediamine | This compound | 6-Chloro-2-(3-(2,2-difluoroethoxy)phenyl)quinoxaline |

The synthesis of benzofurans, an important oxygen-containing heterocycle, can be achieved using this compound via the Rap-Stoermer condensation. lbsmd.ac.in This reaction involves the base-mediated condensation of a salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with an α-haloketone. lbsmd.ac.inresearchgate.net

In this process, the phenoxide, formed by deprotonation of the salicylaldehyde's hydroxyl group, acts as a nucleophile, attacking the α-carbon of the phenacyl bromide in an O-alkylation step. The resulting intermediate then undergoes an intramolecular aldol-type condensation, where the enolate attacks the aldehyde carbonyl group. Subsequent dehydration of the cyclic hemiacetal yields the final 2-aroylbenzofuran product. lbsmd.ac.in This method provides a straightforward and efficient route to diversely substituted benzofurans. nih.govrsc.org

Table 4: Synthesis of Benzofuran Derivatives via Rap-Stoermer Condensation

| Reactant A | Reactant B | Product |

| Salicylaldehyde | This compound | (Benzofuran-2-yl)(3-(2,2-difluoroethoxy)phenyl)methanone |

| 5-Chlorosalicylaldehyde | This compound | (5-Chlorobenzofuran-2-yl)(3-(2,2-difluoroethoxy)phenyl)methanone |

| 5-Nitrosalicylaldehyde | This compound | (3-(2,2-Difluoroethoxy)phenyl)(5-nitrobenzofuran-2-yl)methanone |

Fused Heterocyclic Systems

This compound is a versatile building block for the synthesis of various fused heterocyclic systems. Its ability to react with a range of nucleophiles facilitates the construction of bicyclic and polycyclic structures containing nitrogen, oxygen, and sulfur heteroatoms. These reactions often proceed through an initial nucleophilic substitution of the bromide, followed by an intramolecular cyclization or condensation step.

The general reactivity of phenacyl bromides provides a template for these syntheses. For instance, reaction with binucleophilic reagents is a common strategy. The reaction with N-heterocyclic compounds can lead to quaternization, followed by cycloaddition reactions of the resulting ylides with alkenes or alkynes to yield fused pyrrole derivatives. nih.gov Similarly, reactions with compounds containing adjacent nucleophilic groups, such as o-hydroxycarbonyl compounds, can lead to the formation of fused benzofurans. nih.gov The synthesis of more complex systems, such as imidazo[2,1-b]thiazoles, is a well-established application of α-haloketones, demonstrating their importance in medicinal chemistry. nih.gov This transformation typically involves the reaction of the α-haloketone with a 2-aminothiazole (B372263) derivative. The difluoroethoxy substituent on the phenyl ring of this compound can modulate the electronic properties of the molecule, potentially influencing reaction rates and yields in these heterocyclic annulations.

| Reagent Type | Fused Heterocycle Formed | General Reaction Pathway |

| N-Heterocycles (e.g., Pyridines) | Fused Pyrroles | Quaternization followed by cycloaddition |

| o-Hydroxycarbonyl Compounds | Fused Furans (e.g., Benzofurans) | Nucleophilic substitution then intramolecular cyclization |

| 2-Aminothiazoles | Imidazo[2,1-b]thiazoles | Hantzsch-type condensation |

| Imines | Pyrroles | Substitution and imine cyclization nih.gov |

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of this compound makes it an excellent substrate for reactions that form new carbon-carbon bonds, a fundamental process in organic synthesis.

Reactions with Active Methylene (B1212753) Compounds

Active methylene compounds, which possess two electron-withdrawing groups attached to a CH₂ group, are potent carbon nucleophiles when deprotonated. The reaction of this compound with these nucleophiles is a powerful method for C-C bond formation. The outcome of the reaction can be highly dependent on the reaction conditions, such as the base and solvent employed. scispace.com

For example, reacting phenacyl bromide with active methylene compounds like dimethyl malonate or ethyl cyanoacetate (B8463686) in the presence of a base such as potassium carbonate can lead to the bis-alkylation product. scispace.com In this process, two molecules of the phenacyl bromide react with one molecule of the active methylene compound, resulting in a 1,5-dicarbonyl compound. However, under different conditions, such as with alcoholic potassium hydroxide, alternative reaction pathways can be observed, sometimes leading to epoxybutanone derivatives instead of the expected bis-alkylation product. scispace.com The specific nature of the 3-(2,2-difluoroethoxy) substituent may influence the regioselectivity and pathway of these reactions.

| Active Methylene Compound | Base/Solvent | Typical Product Structure |

| Dimethyl malonate | K₂CO₃ / MEK | 1,5-Diaryl-3,3-dimethoxycarbonyl-1,5-pentanedione scispace.com |

| Ethyl cyanoacetate | K₂CO₃ / MEK | 1,5-Diaryl-3-cyano-3-ethoxycarbonyl-1,5-pentanedione scispace.com |

| Malononitrile (B47326) | K₂CO₃ / MEK | 1,5-Diaryl-3,3-dicyano-1,5-pentanedione scispace.com |

| Dimethyl malonate | NaOEt | Mixture of epoxybutanone and epoxypropane derivatives scispace.com |

Annulation Reactions for Carbocyclic Systems (e.g., 2-Cyclopentenones)

Annulation reactions are processes in which a new ring is formed onto a pre-existing molecule. This compound can be utilized in annulation strategies to construct carbocyclic systems, such as functionalized cyclopentenes. A common approach involves a [3+2] cycloaddition strategy.

In this type of reaction, the phenacyl bromide moiety can be considered a three-carbon component after initial reaction with a nucleophile. For instance, the reaction of phenacyl bromide with malononitrile in the presence of a base generates a phenacylmalononitrile intermediate. This intermediate can then undergo a base-catalyzed cycloaddition reaction with an electron-deficient alkyne, such as dialkyl but-2-ynedioates. nih.gov This annulation process leads to the formation of highly functionalized 3,3-dicyano-5-hydroxy-5-arylcyclopent-1-ene-1,2-dicarboxylates. nih.gov While not directly forming a 2-cyclopentenone, subsequent chemical transformations of the resulting hydroxycyclopentene could potentially yield the desired enone structure. The reaction's success and high yield often depend on the choice of base and solvent. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |

| This compound + Malononitrile | Dialkyl but-2-ynedioate | TBAB | Functionalized 5-hydroxy-cyclopentene nih.gov |

| 2-Arylidene-1,3-indanedione | Ethyl 2,3-butadienoate | Triphenylphosphine | Spirocyclic cyclopentene (B43876) rsc.org |

Esterification Reactions and Their Modern Advancements

Esterification is a fundamental reaction in organic chemistry. While this compound is an α-haloketone, its phenacyl bromide core is commonly used as a protecting group for carboxylic acids by forming a phenacyl ester. This is achieved through the reaction of the bromide with a carboxylate salt. Modern techniques have been applied to improve the efficiency of this classic transformation.

Microwave-Assisted Esterification Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net In the context of esterification, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. bas.bgmdpi.com The reaction of this compound with a carboxylic acid, typically in the presence of a non-nucleophilic base like sodium carbonate, can be efficiently carried out in a microwave reactor. bas.bg The microwave energy directly and efficiently heats the reaction mixture, leading to a rapid formation of the corresponding phenacyl ester. bas.bg Studies on phenacyl bromide have shown that high yields (around 90%) can be achieved in as little as 15 minutes using this method. bas.bg

| Substrates | Base | Heating Method | Reaction Time | Yield |

| Phenacyl bromide, Benzoic acid | Na₂CO₃ | Microwave (175 W) | 15 min | ~90% bas.bg |

| Phenacyl bromide, Terephthalaldehydic acid | Na₂CO₃ | Microwave (175 W) | 15 min | ~80% bas.bg |

Ultrasound-Assisted Esterification Protocols

Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to enhance reaction rates. biointerfaceresearch.comnih.gov The formation, growth, and collapse of cavitation bubbles create localized hot spots with high temperature and pressure, which can accelerate chemical transformations. mdpi.com The esterification of this compound with carboxylates can be effectively promoted by sonication. This method offers advantages such as shorter reaction times, milder reaction conditions (often at room temperature), and increased product yields compared to conventional methods. bas.bgbiointerfaceresearch.com For the reaction of phenacyl bromide with benzoic acid, ultrasound-assisted protocols have been shown to produce good yields, demonstrating an effective alternative to both conventional heating and microwave irradiation. bas.bg

| Substrates | Base | Heating Method | Reaction Time | Yield |

| Phenacyl bromide, Benzoic acid | Na₂CO₃ | Ultrasound | 30 min | Good bas.bg |

| Phenacyl bromide, Terephthalaldehydic acid | Na₂CO₃ | Ultrasound | 30 min | Good bas.bg |

Applications in Polymer Chemistry

Photoinitiated step-growth polymerization is a powerful technique for the synthesis of polymers, and phenacyl bromide has emerged as a single-component, near-UV responsive photoinitiator for such processes. nih.govresearchgate.net This method presents a challenging yet rewarding approach in synthetic chemistry for creating high molecular weight polymers. nih.govresearchgate.net

The general mechanism for photoinitiated step-growth polymerization using a phenacyl bromide derivative involves the following key steps upon irradiation with UV light:

Homolytic Cleavage: The primary photochemical event is the homolytic cleavage of the carbon-bromine (C-Br) bond of the phenacyl bromide molecule. frontiersin.org This generates a bromine radical and a 3-(2,2-Difluoroethoxy)phenacyl radical.

Electron Transfer: The photogenerated radicals can then participate in an electron transfer process with the monomer.

Proton Release: Subsequent to electron transfer, a proton is released from the monomer radical cation.

Coupling: The resulting monomer radicals then couple, forming a dimer. This process continues with the oligomers, leading to the step-wise growth of the polymer chain. nih.govresearchgate.net

An important feature of this process is that the chain growth can continue even after the initial photolysis, either in daylight or in the dark, through a process of acidic oxidation. nih.govresearchgate.net This allows for the formation of high molecular weight polymers at room temperature in an efficient and rapid manner. nih.govresearchgate.net

| Monomer | Initiator | Polymer | Molecular Weight | Source |

| N-methylpyrrole | Phenacyl bromide | Poly(N-methylpyrrole) | High | nih.govresearchgate.net |

| N-methylindole | Phenacyl bromide | Poly(N-methylindole) | High | nih.govresearchgate.net |

The synthesis of conjugated polymers is a significant area of materials science due to their unique electronic and optical properties, which make them suitable for applications in organic electronics. kennesaw.edu Photoinduced step-growth polymerization using phenacyl bromide derivatives provides a direct and efficient route to these materials. nih.govresearchgate.net

The mechanism for the synthesis of conjugated polymers from monomers like N-methylpyrrole and N-methylindole, initiated by phenacyl bromide, follows the same fundamental steps of photoinduced cleavage, electron transfer, proton release, and coupling as described in the previous section. nih.govresearchgate.net This process allows for the formation of high molecular weight conjugated polymers. nih.govresearchgate.net The structural features of the resulting polymers can be thoroughly investigated using spectral and chromatographic methods. nih.govresearchgate.net

The versatility of this method suggests that it can be applied to a variety of other conjugated monomers. nih.govresearchgate.net The use of this compound as an initiator in this context could offer several advantages. The difluoroethoxy substituent may enhance the processability and solubility of the resulting conjugated polymers, which is often a challenge in this class of materials. Furthermore, the electronic properties of the substituent could subtly tune the optoelectronic properties of the final polymer.

Research on phenacyl bromide as a photoinitiator has demonstrated its effectiveness in producing chain-end functional polymers. frontiersin.org Upon photo-irradiation, the bromine radical is the primary initiating species, leading to a polymer chain with a bromine atom at one end. frontiersin.org This chain-end functionality opens up possibilities for post-polymerization modifications and the synthesis of block copolymers. frontiersin.org

| Monomer | Initiator System | Resulting Polymer | Key Feature | Source |

| N-methylpyrrole | Phenacyl bromide (single-component) | Poly(N-methylpyrrole) | High molecular weight conjugated polymer | nih.govresearchgate.net |

| N-methylindole | Phenacyl bromide (single-component) | Poly(N-methylindole) | High molecular weight conjugated polymer | nih.govresearchgate.net |

Advanced Analytical Techniques in Characterization and Mechanistic Elucidation

Spectroscopic Methods

Spectroscopic analysis is fundamental to the structural elucidation of 3-(2,2-Difluoroethoxy)phenacyl bromide, providing insights into its electronic and vibrational states and the precise arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals corresponding to the bromomethyl, aromatic, and difluoroethoxy protons. The difluoroethoxy group presents a unique signature: a triplet of triplets for the terminal proton due to coupling with both the geminal fluorine atoms and the adjacent methylene (B1212753) protons, and a doublet of triplets for the methylene protons coupling with the adjacent protons and fluorine atoms.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of the adjacent carbons in the difluoroethoxy group. The carbonyl carbon signal appears in the characteristic downfield region for ketones.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is estimated based on structurally similar compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(=O)CH ₂Br | ~4.45 | Singlet (s) |

| Ar-H | ~7.20 - 7.80 | Multiplet (m) |

| -OCH ₂CF₂H | ~4.25 | Doublet of Triplets (dt) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is estimated based on structurally similar compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(=O)C H₂Br | ~31 |

| -OC H₂CF₂H | ~65 (triplet) |

| -OCH₂C F₂H | ~114 (triplet) |

| Ar-C | ~115 - 160 |

| C =O | ~191 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) group of an aromatic ketone. spectroscopyonline.com This peak is typically found in the range of 1685-1705 cm⁻¹. pressbooks.pub The presence of the ether linkage (-C-O-C-) and the C-F bonds of the difluoroethoxy group also gives rise to characteristic absorptions in the fingerprint region.

Table 3: Typical IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Carbonyl (C=O) | Stretch | ~1690 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ether (Ar-O-C) | Asymmetric Stretch | 1275 - 1200 |

| C-F | Stretch | 1150 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. acs.org This isotopic pattern is a definitive indicator of a monobrominated compound.

Common fragmentation pathways for phenacyl bromides include the loss of the bromine atom and the cleavage of the bond between the carbonyl group and the bromomethyl group (α-cleavage), leading to the formation of the 3-(2,2-difluoroethoxy)benzoyl cation.

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for quantifying its purity.

Gas Chromatography (GC)

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the reactive nature of α-bromoketones, which can be thermally labile and reactive towards active sites on GC columns, their analysis can be challenging. oup.com Acyl halides and related compounds are known to be highly reactive and may hydrolyze on the column. noaa.gov

For successful analysis of this compound, a robust GC method would typically involve:

Column: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) to minimize interactions with the analyte.

Injector: A split/splitless injector, often operated at the lowest possible temperature that still ensures complete volatilization, to prevent thermal degradation.

Detector: A mass spectrometer (GC-MS) is the preferred detector as it provides both separation and structural identification. nih.gov Negative Chemical Ionization (NCI) can be particularly sensitive for brominated compounds, often showing a strong signal for the bromide ion (m/z 79 and 81). acs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly well-suited for the analysis of thermally sensitive or non-volatile compounds like this compound. Phenacyl bromides are frequently used as derivatizing agents for HPLC analysis of other molecules, indicating they are amenable to HPLC analysis themselves. cymitquimica.com

A typical HPLC method for this compound would utilize reversed-phase chromatography:

Column: A C18 stationary phase is commonly used, providing good separation for moderately polar organic compounds.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is used as the eluent, often in a gradient mode to ensure good resolution.

Detector: A UV detector is highly effective, as the aromatic ketone chromophore in the molecule absorbs strongly in the UV region (around 254 nm). A Diode Array Detector (DAD) can provide additional spectral information to confirm peak identity and purity.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique extensively used in synthetic chemistry to monitor the progress of a chemical reaction. chemistryhall.comorgchemboulder.com This method allows for the qualitative assessment of the presence of starting materials, products, and any intermediates, providing a snapshot of the reaction's status over time. orgchemboulder.com The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture).

In the context of reactions involving this compound, TLC is an invaluable tool. For instance, in a nucleophilic substitution reaction where the bromide is displaced, TLC can be used to track the consumption of the starting phenacyl bromide and the formation of the new product. A typical procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside spots of the pure starting material and a "co-spot" containing both the reaction mixture and the starting material. chemistryhall.com The plate is then developed in a chamber containing a suitable mobile phase, chosen to achieve good separation between the reactant and product. merckmillipore.com

The positions of the separated compounds are quantified by their retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. As the reaction proceeds, the spot corresponding to this compound will diminish in intensity, while a new spot corresponding to the more polar or less polar product will appear and intensify. orgchemboulder.com Visualization is typically achieved under UV light, as the aromatic nature of the compounds allows them to be seen on fluorescent TLC plates. nih.gov

A hypothetical monitoring of a nucleophilic substitution reaction of this compound with a nucleophile (Nu-H) is presented in the table below. The reaction progress is monitored by TLC on silica gel plates, with a solvent system of 4:1 Hexane:Ethyl Acetate.

Table 1: Hypothetical TLC Monitoring of a Reaction Involving this compound

| Time (hours) | Reactant R_f (Starting Material) | Product R_f | Observations |

|---|---|---|---|

| 0 | 0.65 | - | A single, strong spot corresponding to the starting material is observed. |

| 1 | 0.65 | 0.40 | The starting material spot is still strong, but a new, faint spot for the product has appeared. |

| 3 | 0.65 | 0.40 | The intensity of the starting material spot has decreased, while the product spot has become more intense. |

| 6 | 0.65 | 0.40 | Only a faint spot for the starting material remains; the product spot is now the dominant spot. |

Specialized Mechanistic Probing Techniques

Laser Flash Photolysis (LFP) is a powerful technique used to generate and study the kinetics and spectra of short-lived transient species such as free radicals, carbenes, and excited states. This method involves exciting a sample with a short, intense pulse of laser light and monitoring the subsequent changes in absorbance or fluorescence over time, typically on a nanosecond or picosecond timescale.

For aromatic ketones like this compound, LFP is instrumental in elucidating photochemical reaction mechanisms. Upon excitation with UV light, α-bromoacetophenones are known to undergo rapid cleavage of the carbon-bromine bond. This homolytic cleavage results in the formation of a phenacyl radical and a bromine atom.

In the case of this compound, LFP would allow for the direct observation of the 3-(2,2-difluoroethoxy)phenacyl radical. The transient absorption spectrum of this radical can be recorded, providing information about its electronic structure. Furthermore, the decay kinetics of the radical can be monitored in the presence of various trapping agents or reaction partners, yielding bimolecular rate constants and insights into its reactivity. Studies on related phenacyl radicals have shown they possess characteristic transient absorption spectra in the UV-visible region. researchgate.net The decay of these radicals can occur through various pathways, including recombination or reaction with solvents or other species in the solution.

The table below presents plausible data that could be obtained from an LFP study of this compound in a solvent like acetonitrile.

Table 2: Hypothetical Transient Species Data from Laser Flash Photolysis of this compound

| Transient Species | Absorption Maximum (λ_max, nm) | Lifetime (τ) | Quencher |

|---|---|---|---|

| 3-(2,2-difluoroethoxy)phenacyl radical | 340, 510 | 150 ns | Oxygen |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.